N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine
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Overview
Description
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine is a compound that belongs to the class of 1,3,4-thiadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Agriculture: It has been investigated for its insecticidal properties, particularly against pests like cotton bollworm and corn borer.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to induce apoptotic cell death in cancer cells by activating caspase-dependent pathways and inhibiting key signaling proteins such as VEGFR-2 . This leads to the disruption of cell proliferation and survival mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has been studied for its anticancer properties and shows structural similarities to N-(5-Benzyl-1,3,4-thiadiazol-2-yl)glycine.
N-(5-Dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides: These compounds have been explored for their insecticidal activities.
Uniqueness
This compound stands out due to its glycine moiety, which imparts unique biological properties and enhances its potential as a versatile compound for various applications. Its ability to interact with specific molecular targets and pathways further distinguishes it from other similar compounds.
Properties
CAS No. |
185301-18-2 |
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Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[(5-benzyl-1,3,4-thiadiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C11H11N3O2S/c15-10(16)7-12-11-14-13-9(17-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
JYHOHSIOISYKGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NCC(=O)O |
Origin of Product |
United States |
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